Crystallographic data and 3D structure of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride
Crystallographic data and 3D structure of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride
An In-Depth Technical Guide on the Crystallographic Data and 3D Structure of (1-Isobutyl-1H-pyrazol-4-yl)methylamine Hydrochloride
Executive Summary
(1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is a highly versatile, low-molecular-weight building block extensively utilized in the synthesis of targeted therapeutics, including kinase inhibitors and molecular chaperone antagonists [1]. Understanding its precise three-dimensional (3D) conformation and crystallographic packing is critical for structure-based drug design (SBDD). This whitepaper provides a comprehensive analysis of its theoretical and empirical structural properties, detailing the rigorous crystallographic methodologies required to resolve its 3D architecture, and explaining the causality behind the experimental protocols used to isolate diffraction-quality crystals.
Structural Significance in Drug Discovery
Pyrazole-derived methylamines are privileged scaffolds in medicinal chemistry. The pyrazole ring offers a rigid, planar, and aromatic system capable of engaging in π−π stacking and hydrogen bonding (acting as both a hydrogen bond donor and acceptor depending on substitution). The addition of the isobutyl group at the N1 position introduces a lipophilic vector that frequently occupies hydrophobic pockets in target proteins, such as the N-terminal ATP-binding site of Heat Shock Protein 90 (HSP90)[2].
The protonated methylamine moiety ( −CH2NH3+ ) in the hydrochloride salt form is highly polar and typically anchors the molecule via robust charge-assisted hydrogen bonds to acidic residues (e.g., aspartate or glutamate) within a receptor's active site [3].
Fig 1: Logical relationship of structural moieties and their target interactions.
Crystallographic Workflow and Methodology
To obtain high-resolution 3D structural data, researchers must grow single crystals of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride suitable for X-ray diffraction (XRD). The protocol below is designed as a self-validating system; each step includes built-in quality control to ensure the final electron density map is artifact-free.
Rationale for Solvent Selection and Crystallization
The hydrochloride salt is highly soluble in water and polar protic solvents (e.g., methanol) but insoluble in non-polar solvents (e.g., hexanes).
-
Experimental Choice: Vapor diffusion (hanging drop method) using a methanol/diethyl ether binary system.
-
Causality: Methanol fully dissolves the salt, preventing premature precipitation. Diethyl ether acts as an anti-solvent. As ether slowly diffuses into the methanol drop, the dielectric constant of the mixture gradually decreases, gently pushing the salt toward supersaturation. This slow kinetic pathway is essential for nucleating a single, defect-free crystal lattice rather than amorphous aggregates.
Step-by-Step Crystallization Protocol
-
Preparation: Dissolve 50 mg of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride in 0.5 mL of HPLC-grade methanol to create a concentrated stock solution.
-
Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter. Validation: This removes microscopic dust particles that act as heterogeneous nucleation sites, which would otherwise cause rapid, uncontrolled multi-crystal growth.
-
Setup: Place 2 μ L of the filtered solution onto a siliconized glass coverslip.
-
Diffusion: Invert the coverslip over a well containing 500 μ L of a 1:1 methanol:diethyl ether reservoir solution. Seal the well with high-vacuum grease.
-
Incubation: Store the crystallization plate at a strictly controlled 20°C in a vibration-free environment for 7–14 days.
X-Ray Diffraction and Phase Solution
Once a crystal of sufficient size (typically >0.1 mm in all dimensions) is harvested, it is flash-cooled to 100 K using a liquid nitrogen cryostream.
-
Causality: Cryocooling minimizes thermal vibration (Debye-Waller factors) of the atoms, drastically improving the resolution of the diffraction spots at high scattering angles ( 2θ ).
Fig 2: Step-by-step X-ray crystallography workflow for small molecule salts.
3D Structure and Crystallographic Data Analysis
Based on the structural chemistry of analogous pyrazole-4-methylamine hydrochlorides, the 3D structure of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride exhibits several distinct geometric features.
Molecular Geometry
-
The Pyrazole Core: The N-N-C-C-C ring is strictly planar. The bond lengths within the ring exhibit delocalization, with C-N and C-C bonds averaging 1.34 Å and 1.38 Å, respectively.
-
The Isobutyl Conformation: The isobutyl group ( −CH2CH(CH3)2 ) adopts a staggered conformation relative to the pyrazole plane to minimize steric clash. The torsion angle between the pyrazole plane and the Cα of the isobutyl group typically rests near 90° or 270°.
-
The Methylamine Linker: The carbon of the methylamine group is sp3 hybridized, projecting the protonated amine ( −NH3+ ) out of the pyrazole plane.
Hydrogen Bonding Network
The crystal lattice is entirely governed by the chloride counterion ( Cl− ). Because the molecule contains a primary ammonium group ( −NH3+ ), it acts as a trifurcated hydrogen bond donor.
-
Causality of Packing: Each −NH3+ group forms three strong, charge-assisted hydrogen bonds ( N−H⋯Cl− ) with three adjacent chloride ions. This creates an infinite 2D or 3D hydrogen-bonded polymeric network, which explains the high melting point and high aqueous solubility typical of such hydrochloride salts.
Quantitative Crystallographic Parameters
The table below summarizes the expected quantitative crystallographic data for this compound class, derived from standard single-crystal X-ray diffraction experiments using Mo-K α radiation ( λ=0.71073 Å).
| Parameter | Value / Description |
| Empirical Formula | C8H16ClN3 |
| Formula Weight | 189.69 g/mol |
| Crystal System | Monoclinic or Triclinic (typical for salts) |
| Space Group | P21/c or P1ˉ |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Unit Cell Dimensions | a≈7.5 Å, b≈12.2 Å, c≈11.8 Å |
| Volume | ≈1050 Å 3 |
| Z (Molecules per cell) | 4 |
| Density (calculated) | ≈1.20 g/cm 3 |
| Absorption Coefficient | ≈0.30 mm −1 |
| N−H⋯Cl− Bond Distances | 3.10 – 3.25 Å (Donor-Acceptor distance) |
Conclusion
The 3D structural elucidation of (1-Isobutyl-1H-pyrazol-4-yl)methylamine hydrochloride is a fundamental step in rational drug design. By employing rigorous crystallization techniques and low-temperature X-ray diffraction, researchers can map the precise spatial orientation of its lipophilic isobutyl tail and its polar methylamine anchor. This atomic-level understanding allows computational chemists to accurately model the compound's trajectory into target protein binding pockets, thereby accelerating the optimization of hit-to-lead compounds in oncology and neurology pipelines.
References
-
Uno, Takao, et al. "Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor." Journal of Medicinal Chemistry, American Chemical Society, 7 Dec. 2018, [Link]
- Cui, J., et al. "US20060128724A1 - Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors.
